6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile is an organic compound that features a benzo[d]thiazole core substituted with a dioxaborolane and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile typically involves the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable nitrile.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using pinacolborane (HBpin) in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The benzo[d]thiazole core can be subjected to oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized or Reduced Benzo[d]thiazole Derivatives: Depending on the specific oxidizing or reducing conditions used.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile exerts its effects depends on its specific application:
In Organic Synthesis: Acts as a nucleophile in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
In Material Science: The electronic properties of the benzo[d]thiazole core and the dioxaborolane group contribute to its function in organic electronic materials.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing compound used in cross-coupling reactions.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile is unique due to the combination of the benzo[d]thiazole core and the dioxaborolane group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles.
Properties
Molecular Formula |
C14H15BN2O2S |
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Molecular Weight |
286.2 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C14H15BN2O2S/c1-13(2)14(3,4)19-15(18-13)9-5-6-10-11(7-9)20-12(8-16)17-10/h5-7H,1-4H3 |
InChI Key |
KGENZHPIFHFMRI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(S3)C#N |
Origin of Product |
United States |
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